N-cyclohexyl-4-methyl-2-[(4-methylphenyl)methyl]-1,5-dioxo-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide
Description
N-cyclohexyl-4-methyl-2-[(4-methylphenyl)methyl]-1,5-dioxo-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide is a heterocyclic compound featuring a triazoloquinazoline core fused with a carboxamide group and substituted with cyclohexyl and p-tolylmethyl moieties. This scaffold is structurally analogous to pharmacologically active triazoloquinazolines, which are frequently explored for their anticonvulsant, anticancer, and kinase-inhibitory properties . The cyclohexyl group may enhance lipophilicity, while the 4-methylbenzyl substituent could influence steric and electronic properties.
Properties
IUPAC Name |
N-cyclohexyl-4-methyl-2-[(4-methylphenyl)methyl]-1,5-dioxo-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N5O3/c1-16-8-10-17(11-9-16)15-29-25(33)30-21-14-18(22(31)26-19-6-4-3-5-7-19)12-13-20(21)23(32)28(2)24(30)27-29/h8-14,19H,3-7,15H2,1-2H3,(H,26,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYRJRDSEVIKELW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C(=O)N3C4=C(C=CC(=C4)C(=O)NC5CCCCC5)C(=O)N(C3=N2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexyl-4-methyl-2-[(4-methylphenyl)methyl]-1,5-dioxo-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide typically involves multiple steps. One common approach is the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of catalysts and specific solvents to facilitate the formation of the triazoloquinazoline ring system.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and microwave-assisted synthesis can be employed to enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-cyclohexyl-4-methyl-2-[(4-methylphenyl)methyl]-1,5-dioxo-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups within the compound.
Substitution: The compound can participate in substitution reactions, where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted triazoloquinazoline compounds.
Scientific Research Applications
Key Structural Features
- Triazole Ring : Contributes to the compound's interaction with biological targets.
- Quinazoline Moiety : Known for its role in various pharmacological activities.
- Carboxamide Group : Enhances solubility and biological activity.
Anticancer Properties
Recent studies have indicated that compounds similar to N-cyclohexyl-4-methyl-2-[(4-methylphenyl)methyl]-1,5-dioxo-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide exhibit notable anticancer properties. The mechanisms include:
- Apoptosis Induction : Triggering programmed cell death in cancer cells.
- Cell Cycle Arrest : Preventing cancer cells from proliferating by disrupting their normal cycle.
Antimicrobial Activity
The compound has shown potential antimicrobial effects against various pathogens. Its structure allows it to interact with bacterial enzymes and disrupt their function:
- Inhibition of DNA Gyrase : Essential for bacterial DNA replication.
- Activity Against Resistant Strains : Demonstrates efficacy against antibiotic-resistant bacteria.
Enzyme Inhibition
This compound may inhibit specific enzymes involved in metabolic pathways associated with diseases:
- Topoisomerase Inhibition : Similar compounds have been studied for their ability to inhibit topoisomerases critical for DNA replication and repair.
Table 1: Summary of Biological Activities
Case Study Examples
- Anticancer Efficacy Study : A study demonstrated that derivatives of the compound induced apoptosis in breast cancer cell lines through activation of caspase pathways.
- Antimicrobial Efficacy Study : Research indicated that the compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli.
Mechanism of Action
The mechanism of action of N-cyclohexyl-4-methyl-2-[(4-methylphenyl)methyl]-1,5-dioxo-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Substituent Effects on Bioactivity and Physicochemical Properties
Bioactivity and Mode of Action
Hierarchical clustering of bioactivity profiles () suggests that structurally similar triazoloquinazolines share modes of action. For instance, compound 3f’s anticonvulsant activity correlates with sodium channel modulation, a common target for triazole-containing anticonvulsants .
Spectroscopic and Computational Comparisons
- NMR Analysis : Similar to and , the target compound’s NMR profile would show conserved chemical shifts in the triazoloquinazoline core, with deviations in regions influenced by the cyclohexyl and 4-methylbenzyl groups (e.g., aliphatic protons δ 1.2–2.5 ppm) .
- Mass Spectrometry : Molecular networking () using MS/MS fragmentation (cosine score >0.8) could cluster the compound with triazoloquinazolines sharing analogous core fragmentation patterns.
- Computational Similarity: Tanimoto and Dice scores () calculated via MACCS or Morgan fingerprints would quantify structural overlap with known inhibitors, guiding virtual screening campaigns.
Biological Activity
N-cyclohexyl-4-methyl-2-[(4-methylphenyl)methyl]-1,5-dioxo-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide is a complex organic compound belonging to the class of triazoloquinazolines. This compound has garnered attention in medicinal chemistry due to its potential biological activities and therapeutic applications.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of 445.5 g/mol. Its structure features a triazoloquinazoline core that is associated with various biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C25H27N5O3 |
| Molecular Weight | 445.5 g/mol |
| CAS Number | 1105212-78-9 |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. This interaction can modulate their activity and lead to various biological effects. The exact pathways and targets remain under investigation but are crucial for understanding its therapeutic potential.
Anticancer Activity
Recent studies have highlighted the anticancer properties of this compound. A notable research effort involved screening a library of drugs for their effectiveness against multicellular spheroids, which are more representative of in vivo tumor environments than traditional monolayer cultures. The results indicated that compounds similar to this compound exhibited significant cytotoxic effects against cancer cell lines .
Antimicrobial Activity
Compounds within the triazoloquinazoline class have demonstrated antimicrobial properties. The ability to inhibit bacterial growth suggests that this compound may also possess potential as an antimicrobial agent .
Case Study 1: Anticancer Screening
In a study published in 2019 by Walid Fayad et al., the researchers identified novel anticancer compounds through systematic screening of drug libraries on multicellular spheroids. The study revealed that certain derivatives exhibited potent inhibition of tumor growth and could serve as leads for further development .
Case Study 2: Inhibition of Type III Secretion System
Another research effort focused on the inhibition of the Type III secretion system (T3SS) in pathogenic bacteria. The findings indicated that compounds similar to N-cyclohexyl derivatives could effectively downregulate the expression of key activators involved in the T3SS pathway . This suggests a dual role in both anticancer and antimicrobial strategies.
Q & A
Basic: What are the standard synthetic routes for this compound, and how are intermediates characterized?
Answer:
The synthesis typically involves multi-step heterocyclic assembly. A common approach includes:
Cyclocondensation of precursors (e.g., pyrazole or triazole derivatives) with carbonyl-containing intermediates, as seen in analogous triazoloquinazoline syntheses .
Functionalization via alkylation or acylation at the N-cyclohexyl or 4-methylphenyl groups. For example, substituent introduction often uses coupling reactions under inert atmospheres .
Purification via recrystallization (methanol is common) or column chromatography (e.g., SiO₂ with cyclohexane/EtOAC gradients) .
Characterization methods:
- Melting Point (m.p.): Determined via differential scanning calorimetry (e.g., m.p. ~573 K for related triazoloquinazolines) .
- Spectroscopy:
- Elemental Analysis: Matches calculated vs. observed C/H/N ratios (e.g., ±0.3% deviation) .
Basic: What analytical techniques are critical for verifying structural purity?
Answer:
- High-Resolution Mass Spectrometry (HRMS): Confirms molecular formula (e.g., resolving isotopic patterns for Cl/Br substituents) .
- X-ray Crystallography: Resolves ambiguities in regioselectivity or stereochemistry, especially for novel derivatives .
- HPLC-PDA: Detects impurities (<0.5%) using reverse-phase columns (e.g., Chromolith®) with UV-Vis monitoring .
- FT-IR: Identifies carbonyl stretches (1,680–1,750 cm⁻¹) and amine/amide bands .
Table 1: Example spectral data for a triazoloquinazoline derivative
| Property | Value |
|---|---|
| ¹H NMR (CDCl₃, δ ppm) | 7.35–8.10 (m, Ar-H), 2.40 (s, CH₃) |
| LC-MS (m/z) | 487.2 [M+H]⁺ |
| Calculated C/H/N (%) | 72.27/5.16/16.86 |
| Observed C/H/N (%) | 72.31/5.19/16.88 |
Advanced: How can Bayesian optimization improve synthetic yield in key steps?
Answer:
Bayesian optimization (BO) systematically explores reaction parameters to maximize yield:
Define Variables: Temperature, solvent ratio, catalyst loading, and reaction time.
Design of Experiments (DoE): Use fractional factorial designs to reduce trials while capturing interactions (e.g., 15–20 experiments for 4 variables) .
Model Training: BO algorithms (e.g., Gaussian processes) predict optimal conditions. For example, a study achieved 39.5% → 58% yield for a triazoloquinazoline by optimizing DMAP catalyst concentration .
Validation: Confirm robustness via triplicate runs under predicted optimal conditions.
Case Study: BO increased diphenyldiazomethane synthesis efficiency by 22% in flow chemistry setups .
Advanced: How to resolve contradictions in reported spectral data for triazoloquinazoline derivatives?
Answer: Contradictions often arise from:
- Solvent Effects: Chemical shifts vary with deuterated solvents (CDCl₃ vs. DMSO-d6).
- Regiochemical Isomerism: Use 2D NMR (COSY, HSQC) to distinguish between [1,2,4]triazolo[4,3-a] and [1,5-a] isomers .
- Impurity Interference: Re-run LC-MS with longer gradients (e.g., 30 min) to separate co-eluting species .
Example: A study resolved conflicting ¹H NMR assignments for a triazole-carboxamide by comparing experimental data with DFT-calculated shifts .
Advanced: What computational methods support structure-activity relationship (SAR) studies?
Answer:
- Molecular Docking: Predict binding affinities to targets (e.g., kinases) using AutoDock Vina. For triazoloquinazolines, hydrophobic interactions with cyclohexyl groups are critical .
- DFT Calculations: Optimize geometries at B3LYP/6-31G* level to correlate electronic properties (e.g., HOMO-LUMO gaps) with bioactivity .
- MD Simulations: Assess stability of ligand-protein complexes over 100 ns trajectories (e.g., GROMACS) .
Table 2: Key DFT parameters for a pyrazole-carboxylic acid derivative
| Parameter | Value |
|---|---|
| HOMO (eV) | -6.52 |
| LUMO (eV) | -1.87 |
| Dipole Moment (D) | 3.12 |
Basic: What are the stability considerations for storage and handling?
Answer:
- Light Sensitivity: Store in amber vials at -20°C to prevent photodegradation of the triazole ring .
- Moisture Control: Use desiccants (silica gel) to avoid hydrolysis of the carboxamide group .
- Thermal Stability: TGA analysis shows decomposition onset at ~200°C for related compounds .
Advanced: How to address low yields in the final cyclization step?
Answer:
- Catalyst Screening: Test Brønsted acids (p-TsOH) or Lewis acids (ZnCl₂) to accelerate ring closure .
- Microwave Assistance: Reduce reaction time from 24h to 2h with controlled microwave heating (100–150°C) .
- Solvent Optimization: Switch from DMF to DMAc for higher polarity, improving solubility of intermediates .
Yield Improvement Example: Switching from conventional heating to flow chemistry increased cyclization yields by 15% in a triazoloquinazoline synthesis .
Advanced: What strategies validate the biological relevance of structural modifications?
Answer:
- In Vitro Assays: Test enzyme inhibition (e.g., IC₅₀ values for kinases) with ATP-competitive binding assays .
- SAR Libraries: Synthesize derivatives with varied substituents (e.g., 4-Bromophenyl vs. 3-Trifluoromethylphenyl) to map pharmacophore requirements .
- Metabolic Stability: Use liver microsomes to assess CYP450-mediated degradation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
